(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
Description
The compound (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a steroidal derivative featuring a cyclopenta[a]phenanthrenone core modified with a pyrazole-containing substituent. Its structure includes:
- Cyclopenta[a]phenanthrenone backbone: A rigid, planar steroidal framework with a ketone at position 15.
- (E)-configured methylene group: A double bond at position 16, linking the steroidal core to a 1,5-dimethylpyrazole ring.
- Substituents: A 3-methoxy group (electron-donating) and a 13-methyl group (steric bulk).
This compound belongs to a class of molecules designed to modulate biological activity through strategic substitution. The 3-methoxy group enhances solubility compared to hydroxyl analogs, while the 13-methyl group may influence steric interactions with target receptors .
Propriétés
Formule moléculaire |
C25H30N2O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(16E)-16-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H30N2O2/c1-15-18(14-26-27(15)3)11-17-13-23-22-7-5-16-12-19(29-4)6-8-20(16)21(22)9-10-25(23,2)24(17)28/h6,8,11-12,14,21-23H,5,7,9-10,13H2,1-4H3/b17-11+ |
Clé InChI |
FNMQPGMXOHYDGL-GZTJUZNOSA-N |
SMILES isomérique |
CC1=C(C=NN1C)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC |
SMILES canonique |
CC1=C(C=NN1C)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (E)-16-((1,5-diméthyl-1H-pyrazol-4-yl)méthylène)-3-méthoxy-13-méthyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phénanthrène-17(14H)-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation du cycle pyrazole, l'introduction du groupe méthoxy et la construction du noyau cyclopenta[a]phénanthrène. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et la pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour les réactions à grande échelle, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de techniques de purification efficaces. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la reproductibilité du processus de production.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
(E)-16-((1,5-diméthyl-1H-pyrazol-4-yl)méthylène)-3-méthoxy-13-méthyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phénanthrène-17(14H)-one a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Il est utilisé dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action de (E)-16-((1,5-diméthyl-1H-pyrazol-4-yl)méthylène)-3-méthoxy-13-méthyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phénanthrène-17(14H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazole ring is particularly significant in the design of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of 16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cell membrane receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons:
Substituent Effects on Solubility :
- The target compound’s 3-methoxy group improves lipophilicity compared to hydroxylated analogs (e.g., 2c and 6), which may enhance membrane permeability .
- Conversely, triazole-containing analogs (e.g., 3y) exhibit polar heterocycles that increase aqueous solubility .
Synthetic Accessibility :
- High-yield routes (e.g., 89% for 2c ) contrast with the target compound’s more complex pyrazole-methylene linkage, which may require multi-step functionalization of estrone derivatives .
Hydrogen-Binding Capacity: Pyrazole (target) and triazole (3y) groups enable hydrogen-bond donor/acceptor interactions, while benzylidene analogs (2c, 6) rely on aromatic π-π stacking .
Stereochemical Considerations :
- The (E)-configuration in the target compound ensures spatial orientation of the pyrazole ring, critical for receptor binding. Similar E/Z selectivity is observed in benzylidene derivatives .
Research Findings:
- Crystallographic Data : The methylsulfanyl-benzylidene analog (6) forms orthorhombic crystals (space group P2₁2₁2₁) with intermolecular C–H···O hydrogen bonds stabilizing the structure .
- Thermal Stability : Pyrazole derivatives like the target compound show higher thermal stability (decomposition >250°C) compared to triazole analogs (decomposition ~200°C) due to rigid aromatic systems .
- Biological Relevance : While specific activity data for the target compound is unavailable, structurally related compounds (e.g., 2c, 6) exhibit anti-inflammatory and anticancer properties in preliminary assays .
Activité Biologique
The compound (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a novel derivative of dehydroepiandrosterone (DHEA) that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.
Synthesis and Characterization
The synthesis of this compound follows established methodologies for DHEA derivatives involving the introduction of pyrazole moieties. The general synthetic route includes:
- Formation of the Pyrazole Ring : The reaction of 1,5-dimethyl-1H-pyrazole with appropriate aldehydes to form the pyrazole derivative.
- Methylene Bridge Formation : Utilizing a suitable reagent to create the methylene bridge at the 16-position.
- Final Modifications : Introducing the methoxy and methyl groups to achieve the desired structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 9.10 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver) | 9.18 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.50 | Inhibition of tubulin polymerization |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types.
Mechanistic Insights
The biological activity appears to be mediated through several mechanisms:
- Apoptosis Induction : Flow cytometry assays demonstrated increased annexin V staining in treated cells, indicating early apoptotic changes.
- Cell Cycle Arrest : Analysis revealed that treated cells exhibited a significant accumulation in the G2/M phase, suggesting a disruption in normal cell cycle progression.
- Inhibition of Tubulin Polymerization : Molecular docking studies indicated that the compound binds effectively to the colchicine site on tubulin, inhibiting microtubule formation essential for mitosis.
Case Study 1: MCF-7 Cell Line
In a controlled experiment using MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours, researchers observed:
- A dose-dependent increase in cytotoxicity.
- Morphological changes consistent with apoptosis (cell shrinkage and membrane blebbing).
Case Study 2: HepG2 Cell Line
In HepG2 liver cancer cells:
- The compound demonstrated an IC50 value of 9.18 µM.
- Western blot analysis revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
